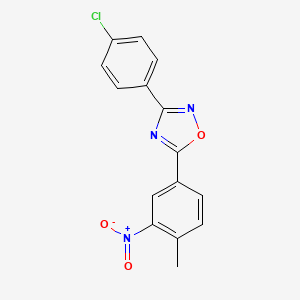

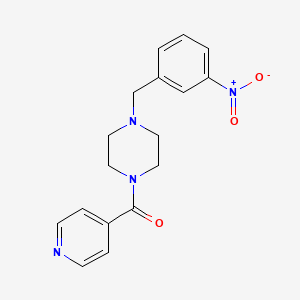

![molecular formula C15H21N5O2 B5559001 4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)

4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a part of the imidazo[1,2-a]pyridine derivatives family, a group of chemicals known for their potential in various pharmaceutical applications. These compounds are often researched for their unique structural and chemical properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves complex organic reactions. For example, Lis, Traina, and Huffman (1990) describe a method involving the formation of an intermediate compound, which is then transformed into a target imidazo[1,2-a]pyridine derivative through a series of ring-chain tautomerizations/rearrangements (Lis, Traina, & Huffman, 1990).

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by specific spatial arrangements and bond angles. Dhanalakshmi et al. (2018) conducted a study on similar imidazo[1,2-a]pyridine derivatives, analyzing their crystal structure and performing Hirshfeld surface analysis (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

These compounds exhibit various chemical reactions based on their structural configuration. The presence of functional groups like imidazole and pyrimidine rings influences their reactivity and interaction with other chemicals.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The studies by Georges et al. (1989) provide insights into the crystal structures of similar compounds, which can infer their physical properties (Georges, Vercauteren, Evrard, & Durant, 1989).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity in Antiulcer Agents

Research into imidazo[1,2-a]pyridines, closely related to the structural family of 4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol, has investigated their synthesis as potential antisecretory and cytoprotective antiulcer agents. Despite not displaying significant antisecretory activity in gastric models, several derivatives demonstrated good cytoprotective properties, offering insights into novel therapeutic pathways for ulcer management (Starrett et al., 1989).

Antitubercular Activity

A series of compounds, incorporating structural elements similar to 4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol, were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. The study highlighted the significance of ring size and its correlation with pharmacological potency, suggesting that the imidazothiadiazole nucleus, when combined with certain ring structures, enhances antimicrobial activity, potentially offering new avenues in tuberculosis treatment (Badiger & Khazi, 2013).

Cytoprotective Antiulcer Activity

Exploration into the cytoprotective antiulcer activity of pyrimidine derivatives related to mepirizole and dulcerozine, structurally analogous to 4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol, revealed compounds that showed potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats. These findings suggest the potential for developing new antiulcer agents with lower acute toxicity (Ikeda et al., 1996).

Application in Chemical Detoxification

A novel series of selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine was synthesized, showcasing their application in chemical detoxification of HgCl2. The compounds’ interaction with mercury(II) chloride indicates their potential utility in addressing HgCl2 induced toxicity, underscoring the broad applicability of such molecular frameworks in environmental and toxicological sciences (Sharma et al., 2018).

Eigenschaften

IUPAC Name |

4-(imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-22-9-13-8-14(18-11-17-13)20-5-2-15(21,3-6-20)10-19-7-4-16-12-19/h4,7-8,11-12,21H,2-3,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJXMFIARNWKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=N1)N2CCC(CC2)(CN3C=CN=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

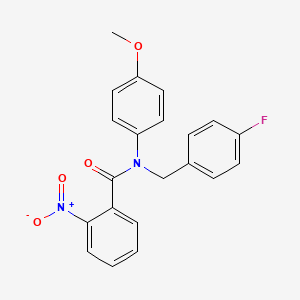

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

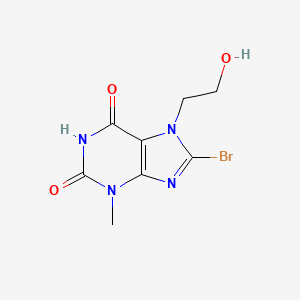

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

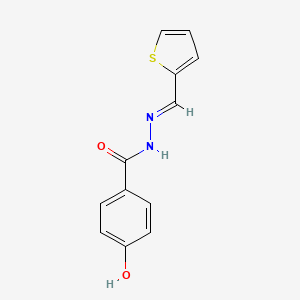

![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)